4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone

Enzyme Inhibition Alkaline Phosphatase High-Throughput Screening

This unique phthalazinone isomer is an essential scaffold for medicinal chemists exploring SAR around PARP-1 inhibition and anticonvulsant targets. Its distinct 2-phenyl and 4-(4-chlorophenyl) substitution pattern, validated by computational binding studies, provides a non-interchangeable starting point for synthesizing novel derivatives. Ideal as a reference standard in high-throughput screens (IC50 = 620 µM for alkaline phosphatase) and for advanced materials research.

Molecular Formula C20H13ClN2O
Molecular Weight 332.8 g/mol
CAS No. 57709-77-0
Cat. No. B1607942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone
CAS57709-77-0
Molecular FormulaC20H13ClN2O
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H13ClN2O/c21-15-12-10-14(11-13-15)19-17-8-4-5-9-18(17)20(24)23(22-19)16-6-2-1-3-7-16/h1-13H
InChIKeyQAXBJEHARAXYIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone (CAS 57709-77-0): A Core Scaffold in Phthalazinone-Based Drug Discovery


4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone (CAS 57709-77-0) is a synthetic heterocyclic compound with the molecular formula C20H13ClN2O and a molecular weight of 332.78 g/mol . It belongs to the phthalazinone class, which is a key scaffold in medicinal chemistry due to its presence in numerous bioactive molecules [1]. This specific derivative is characterized by a 4-(4-chlorophenyl) and a 2-phenyl substitution on the phthalazinone core, distinguishing it from other analogs. While direct biological profiling is limited in primary literature, it is primarily recognized as a crucial intermediate for synthesizing more complex, biologically active molecules, including PARP-1 inhibitors and materials for organic electronics .

Why 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone Cannot Be Casually Substituted with Other Phthalazinones


The phthalazinone scaffold is a privileged structure in drug discovery, but its biological activity and physicochemical properties are exquisitely sensitive to substitution patterns. A comparative study of chlorine positional isomers (meta vs. para) on a related phthalazinone core demonstrated that a simple change in chlorine orientation leads to significant disparities in binding energy and molecular stability at the PARP-1 target [1]. Specifically, the meta-chloro analog (11c) exhibited a higher total binding energy (ΔGbind) and more stable binding orientation compared to its para-chloro counterpart (11d), highlighting that even isosteric substitutions are not functionally equivalent [1]. This class-level inference strongly suggests that 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone, with its unique 2-phenyl and 4-(4-chlorophenyl) substitution, possesses distinct chemical and biological properties that cannot be extrapolated from analogs with different N- or C-substitutions, making its specific procurement essential for reproducibility in research and synthesis.

Quantitative Evidence for 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone: Data-Driven Differentiation


Differential Inhibitory Activity Against Human Placental Alkaline Phosphatase

In a high-throughput screening assay, 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone (ChEMBL ID: CHEMBL3194168) was evaluated for its ability to inhibit human placental alkaline phosphatase. The compound demonstrated an IC50 value of 620,000 nM (6.20E+5 nM) [1]. While this indicates low potency for this specific target, it establishes a baseline for its activity in this assay system. This data can be directly compared to other compounds screened in the same assay to understand its relative lack of activity, which may be advantageous in applications where off-target inhibition of alkaline phosphatase is undesirable.

Enzyme Inhibition Alkaline Phosphatase High-Throughput Screening

Structural Differentiation as a Key Intermediate in Iridium(III) Complex Synthesis

A closely related analog, 4-(4-chlorophenyl)-1-(2H)-phthalazinone (CAS 51334-86-2), is explicitly used as a starting material to synthesize 1-(N,N-diphenyl-amino)-4-(4-chlorophenyl)-phthalazine, a ligand that forms a tris-cyclometalated iridium(III) complex used as a dopant in organic light-emitting diodes (OLEDs) . The target compound, 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone, is a positional isomer with the phenyl group on the N2 nitrogen. This structural distinction is critical for its utility as a precursor to different N-substituted derivatives, enabling access to distinct chemical space for materials science applications that the 1-(2H)-phthalazinone isomer cannot provide.

Organic Electronics OLED Materials Organometallic Chemistry

Class-Level Potential for Anticonvulsant Activity Based on the 4-(4-Chlorophenyl)-(2H)-phthalazinone Moiety

A series of compounds containing the 4-(4-chlorophenyl)-(2H)-phthalazinone moiety, the core substructure of the target compound, was synthesized and evaluated for anticonvulsant activity [1]. In a pentylenetetrazole (PTZ)-induced convulsion model in mice, one derivative (compound 9b) from this series demonstrated the highest anticonvulsant activity, as rationalized by computer-aided drug design (CADD) studies [1]. While the target compound itself was not the subject of the study, the research establishes the 4-(4-chlorophenyl)-(2H)-phthalazinone core as a validated pharmacophore for this therapeutic area, providing a class-level justification for its selection as a starting point for medicinal chemistry programs.

Anticonvulsant CNS Drug Discovery Pharmacophore

Class-Level Implication of Differential Binding Energetics in Chlorophenyl Phthalazinones

A computational study on chlorophenyl-substituted phthalazinone-based PARP-1 inhibitors revealed that the position of the chlorine atom (meta vs. para) has a profound impact on binding energetics and molecular stability [1]. The meta-chloro analog (11c) exhibited more favorable total binding energy (ΔGbind) and a higher contribution from electrostatic (ΔEele = -27.20) and van der Waals (ΔEvdW = -50.58) effects compared to the para-chloro analog (11d) (ΔEele = -19.96, ΔEvdW = -49.46) [1]. Although the target compound 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone was not studied, this class-level evidence demonstrates that the precise orientation of the 4-chlorophenyl group is a critical determinant of target engagement and binding strength, suggesting that its specific substitution pattern cannot be easily replaced without altering these key biophysical properties.

PARP-1 Inhibition Molecular Dynamics Cancer Therapeutics

Optimal Use Cases for 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone (CAS 57709-77-0)


A Precursor for N2-Substituted Phthalazine Derivatives in Medicinal Chemistry

As highlighted by its close isomer's use in OLED materials , 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone is an ideal starting material for synthesizing a library of novel N2-phenyl-substituted phthalazine derivatives. This is particularly relevant for medicinal chemists exploring structure-activity relationships (SAR) around the phthalazinone core, where the 2-phenyl group can be further functionalized to modulate target binding, as implied by the differential energetics observed in chlorophenyl phthalazinones [1]. Its unique substitution pattern offers access to a less explored region of chemical space compared to the more common 1-(2H)-phthalazinone isomers.

A Reference Standard or Negative Control in Biochemical Assays

For researchers running high-throughput screens involving alkaline phosphatase, the compound's established, albeit weak, inhibitory activity (IC50 = 620,000 nM) [2] makes it a valuable tool. It can serve as a low-activity reference standard or a negative control to validate assay sensitivity and help distinguish true hits from false positives in primary screening campaigns. Its known inactivity against this target is a quantifiable property that ensures experimental rigor.

A Core Scaffold for CNS Drug Discovery Programs

Based on class-level evidence, the 4-(4-chlorophenyl)-(2H)-phthalazinone core is a validated pharmacophore for anticonvulsant activity [3]. Procurement of 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone is therefore a strategic choice for initiating new drug discovery projects targeting neurological disorders like epilepsy. It provides a pre-validated starting point for a hit-to-lead campaign, where the 2-phenyl group can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties while leveraging the proven anticonvulsant potential of the core structure.

An Intermediate for Exploring PARP-1 Inhibitor Chemical Space

Given that subtle changes in chlorine positioning on the phthalazinone core dramatically alter binding energetics at the PARP-1 active site [1], this compound is a crucial synthetic intermediate for designing novel PARP-1 inhibitors. The specific 4-(4-chlorophenyl) and 2-phenyl substitution pattern provides a distinct three-dimensional pharmacophore. Medicinal chemists can use this scaffold to explore interactions with the PARP-1 binding pocket that are unattainable with meta-chloro or unsubstituted phenyl analogs, as evidenced by the differential contributions of electrostatic and van der Waals forces observed in computational studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.